molecular formula C18H21FN6S B10941812 1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea

1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea

Cat. No.: B10941812
M. Wt: 372.5 g/mol
InChI Key: RXADSBVAEWKGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a pyrazolyl group linked by a thiourea moiety. Its molecular formula is C21H24FN7OS, and it has a molecular weight of 441.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA typically involves multi-step reactions starting from simple precursors. One common method involves the reaction of 2-fluorobenzyl bromide with 1H-pyrazole-4-carboxamide to form an intermediate, which is then reacted with 3-(5-methyl-1H-pyrazol-1-yl)propylamine in the presence of thiourea under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography-mass spectrometry (GC-MS) and spectroscopic methods are employed for characterization and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiourea derivatives and pyrazole-based compounds. Examples include:

  • N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]THIOUREA
  • N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-[1-METHYL-5-(1-PIPERIDINYL)PYRAZOL-4-YL]THIOUREA.

Uniqueness

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its stability and reactivity, while the pyrazolyl and thiourea moieties contribute to its biological activity.

Properties

Molecular Formula

C18H21FN6S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-[3-(5-methylpyrazol-1-yl)propyl]thiourea

InChI

InChI=1S/C18H21FN6S/c1-14-7-9-21-25(14)10-4-8-20-18(26)23-16-11-22-24(13-16)12-15-5-2-3-6-17(15)19/h2-3,5-7,9,11,13H,4,8,10,12H2,1H3,(H2,20,23,26)

InChI Key

RXADSBVAEWKGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=S)NC2=CN(N=C2)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.